molecular formula C7H15Cl2N2O2P B7887094 Isophosphamide CAS No. 66849-33-0

Isophosphamide

Cat. No.: B7887094
CAS No.: 66849-33-0
M. Wt: 261.08 g/mol
InChI Key: HOMGKSMUEGBAAB-AWEZNQCLSA-N
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Description

Isophosphamide, also widely known and referenced as Ifosfamide (CAS 3778-73-2), is a potent nitrogen mustard alkylating agent with significant applications in oncological and pharmacological research . As a synthetic analog of cyclophosphamide, its primary research value lies in its role as an immunosuppressive and cytotoxic compound used to study chemotherapeutic interventions and mechanisms of action against various cancer cell lines . The compound exerts its cytotoxic effects through a mechanism that involves metabolic activation by hepatic cytochrome P450 enzymes . This bioactivation transforms this compound into active metabolites that target DNA, leading to the formation of interstrand and intrastrand cross-links . This cross-linking action disrupts DNA structure and function, ultimately preventing cancer cell replication and inducing apoptosis, making it a critical tool for studying cell death pathways and DNA damage response mechanisms . Its research applications include use as a key component in models for studying testicular cancer, cervical cancer, soft tissue sarcomas, non-Hodgkin's lymphoma, and small cell lung cancer, among others . Researchers value this compound for its ability to investigate the balance between chemotherapeutic efficacy and associated toxicities, such as urotoxicity and neurotoxicity, which are areas of active scientific inquiry . This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(2S)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMGKSMUEGBAAB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([P@@](=O)(OC1)NCCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904670
Record name (-)-Ifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66849-33-0
Record name (-)-Ifosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66849-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Ifosfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066849330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Ifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IFOSFAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASK271XXC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ring-Closure Reaction with Phosphorus Oxychloride

Propanolamine reacts with phosphorus oxychloride (POCl₃) in dichloromethane at temperatures between -40°C and 25°C to form phosphoryl chloride intermediates. Triethylamine is added to neutralize hydrochloric acid (HCl) byproducts, accelerating the reaction. Optimal conditions (2–8 hours at -5–25°C) yield phosphoryl chloride with minimal side products.

Substitution with Chloroethylamine Hydrochloride

The phosphoryl chloride intermediate undergoes nucleophilic substitution with chloroethylamine hydrochloride at -40–25°C. Triethylamine again facilitates HCl scavenging, completing the reaction in 3–5 hours. This step generates phosphamide, a precursor to the final product.

Intermediate Formation via Chloroacetyl Chloride

Phosphamide reacts with chloroacetyl chloride in dichloromethane at -5–20°C for 5–10 hours, producing 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide. Purification via silica gel column chromatography (dichloromethane:methanol = 10:1) achieves 57.4% yield.

Reduction to Ifosfamide

The intermediate is reduced using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) under boron trifluoride (BF₃) catalysis in tetrahydrofuran (THF). At -5–10°C for 10–20 hours, the reaction yields 35% ifosfamide after recrystallization from methanol and diethyl ether.

Table 1: Reaction Conditions and Yields in Conventional Synthesis

StepReagentsTemperature (°C)Time (h)Yield (%)
Ring-closurePOCl₃, triethylamine-5–252–895
Substitution 1Chloroethylamine HCl-5–253–590
Substitution 2Chloroacetyl chloride-5–205–1057.4
ReductionNaBH₄/KBH₄, BF₃-5–1010–2035

Optimization of Reduction Conditions

Patent WO1997022614A1 introduces a borane-based reduction system to enhance efficiency and reduce impurities. Pre-generating borane via sodium borohydride and BF₃·OEt₂ at <10°C minimizes dechloro byproducts (<0.1%).

Catalytic Borane Generation

In THF, NaBH₄ reacts with BF₃·OEt₂ to form borane (BH₃), which selectively reduces the chloroacetyl intermediate. This method achieves 91% crude yield, with recrystallization (tert-butyl acetate/hexane) recovering 77% pure ifosfamide.

Stereochemical Control via Chiral Auxiliaries

Using trichloroimino-phosphoranes derived from chiral amines (e.g., 1-phenethylamine), cyclization with 3-amino-1-propanol yields diastereomerically enriched intermediates. Hydrolysis recovers optically active ifosfamide, demonstrating 85% enantiomeric excess (ee) in pilot studies.

Alternative Chlorination Strategies

A 1999 study by Heteroatom Chemistry avoids alkylating agents by introducing chlorine late in the synthesis. Trimethylsilyl-protected intermediates react with 2-chloro-1,3,5-trimethyltriazaphospholidine-4,6-dione, followed by sulfuryl chloride (SO₂Cl₂) chlorination.

Silicon-Mediated Protection

Protecting amino groups as trimethylsilyl (TMS) ethers prevents premature chlorination. Subsequent SO₂Cl₂ treatment at 0°C introduces chlorine atoms, achieving 40% overall yield with 99% purity.

Table 2: Comparison of Chlorination Methods

MethodChlorination ReagentTemperature (°C)Purity (%)Yield (%)
ConventionalClCH₂COCl-5–209557.4
Silicon-mediatedSO₂Cl₂09940

Environmental and Industrial Considerations

Waste Reduction

The conventional method generates less toxic waste compared to older routes, as it avoids carcinogenic bis(2-chloroethyl)amine. Triethylamine and dichloromethane are recycled via distillation, reducing environmental impact.

Scalability Challenges

While borane reduction offers higher purity, BF₃·OEt₂’s corrosivity necessitates specialized reactors. In contrast, the silicon-mediated route’s lower yield limits commercial viability despite its safety .

Chemical Reactions Analysis

Types of Reactions

Isophosphamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

FDA-Approved Indications

Isophosphamide is primarily indicated for the treatment of several types of cancers:

  • Testicular Germ Cell Tumors : It is used as a third-line therapy for patients who have not responded to other treatments. The standard regimen involves combining it with mesna to mitigate bladder toxicity .
  • Soft Tissue Sarcomas : Ifosfamide is effective in combination therapies, showing response rates of approximately 40% .
  • Ovarian Cancer : It is utilized in cases resistant to platinum-based therapies, often combined with other agents such as paclitaxel .
  • Bladder Cancer : Used in advanced stages, particularly when other treatments have failed .
  • Lymphomas : Ifosfamide serves as salvage therapy for non-Hodgkin lymphoma and relapsed Hodgkin lymphoma .

Off-Label Uses

In addition to its approved indications, ifosfamide has been employed off-label for various other malignancies:

  • Ewing Sarcoma : High-dose ifosfamide has shown improved survival rates compared to other regimens .
  • Cervical Cancer : When combined with paclitaxel and cisplatin, it has demonstrated response rates between 18% and 45% .
  • Small Cell Lung Cancer : Ifosfamide has been beneficial as a maintenance therapy in some cases .

Pharmacokinetics

The pharmacokinetic profile of ifosfamide includes:

  • Absorption : Administered intravenously to avoid first-pass metabolism, which can lead to neurotoxicity.
  • Distribution : Exhibits a volume of distribution similar to total body water.
  • Metabolism : Extensive hepatic metabolism produces several active and toxic metabolites.
  • Elimination : Primarily excreted via urine, with a half-life ranging from 7 to 15 hours depending on dosage .

Case Studies and Clinical Insights

Several case studies highlight both the therapeutic potential and risks associated with ifosfamide:

  • A case reported delayed encephalopathy in a patient receiving ifosfamide for sarcoma, which was successfully treated with methylene blue after initial neuropsychiatric symptoms appeared two weeks post-infusion .
  • Another study documented neurotoxicity in pediatric patients following ifosfamide treatment, emphasizing the importance of monitoring neurological status during therapy .

These cases underscore the need for careful management and awareness of potential side effects associated with ifosfamide treatment.

Safety and Toxicity

While effective, ifosfamide is associated with several adverse effects:

  • Neurotoxicity : Including confusion and encephalopathy, particularly in high doses or prolonged use.
  • Hemorrhagic Cystitis : Due to the accumulation of acrolein, a toxic metabolite; this risk can be mitigated by co-administration with mesna.
  • Carcinogenic Potential : Studies have indicated that ifosfamide may increase the risk of secondary malignancies due to its genotoxic effects observed in animal models .

Mechanism of Action

The mechanism of action of Isophosphamide involves its interaction with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action makes it a potential candidate for use in chemotherapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

Structural and Pharmacological Differences

Parameter Isophosphamide Cyclophosphamide
Chemical Structure Chloroethyl group on endocyclic nitrogen Chloroethyl group on exocyclic nitrogen
Metabolic Activation CYP3A4-mediated oxidation CYP2B6/CYP3A4-mediated oxidation
DNA Cross-Link Type Seven-atom cross-links Five-atom cross-links
LD₅₀ (Mouse Model) 540 mg/kg 360 mg/kg
Dose Ratio for Efficacy 1.6× higher than CP Reference dose
Key Metabolites Isophosphoramide mustard, acrolein Phosphoramide mustard, acrolein

Sources :

  • Metabolism and Toxicity: IP generates higher proportions of dechloroethylated metabolites compared to CP, which are less cytotoxic and contribute to nephrotoxicity and neurotoxicity . While both drugs produce acrolein (a urotoxic metabolite), IP’s slower metabolic conversion necessitates co-administration of mesna and aggressive hydration to prevent hemorrhagic cystitis . Notably, IP’s lower acute hematologic toxicity allows for higher dose escalation in clinical settings .
  • Antitumor Efficacy: In preclinical studies using Lewis lung carcinoma (3LL) models, IP showed dose-dependent tumor growth inhibition but required 1.6× the dose of CP to achieve equivalent "cure" rates (90-day disease-free survival) . IP demonstrated superior activity in cyclophosphamide-resistant tumors, particularly diffuse histiocytic lymphoma and acute lymphoblastic leukemia .

Sources :

  • Clinical Studies: A phase I trial established 5,000 mg/m² as the maximum tolerated dose for IP, with CNS toxicity (e.g., confusion, seizures) emerging at higher doses .

Comparison with Other Oxazaphosphorines

  • Trophosphamide: Trophosphamide, another CP analog, shares IP’s requirement for metabolic activation but demonstrates inferior therapeutic ratios in preclinical models .
  • Ifosfamide :
    Ifosfamide (a structural analog of IP) has overlapping toxicity profiles but distinct pharmacokinetics, with longer plasma half-lives for active metabolites like isophosphoramide mustard .

Research Findings and Implications

  • Resistance Mechanisms : IP retains efficacy in CP-resistant tumors due to differential transport and metabolism, as evidenced by its activity in L1210 leukemia models .

Q & A

Q. How can researchers distinguish isophosphamide from structurally related alkylating agents (e.g., cyclophosphamide) in experimental settings?

Methodological Answer: Use chromatographic techniques (e.g., HPLC) coupled with mass spectrometry to identify unique structural features, such as isomer-specific functional groups or metabolic byproducts. Cross-validate findings with nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation. Reference PubMed data on isomer-specific search yields to prioritize analytical workflows .

Q. What are the standard protocols for synthesizing high-purity this compound in laboratory settings?

Methodological Answer: Follow anhydrous reaction conditions to minimize hydrolysis, and employ recrystallization or column chromatography for purification. Document reaction parameters (temperature, solvent ratios) and validate purity via melting point analysis and spectroscopic profiling. Adhere to journal guidelines for replicability, such as detailed procedural descriptions in supplementary materials .

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxic efficacy?

Methodological Answer: Use cell lines with documented sensitivity to alkylating agents (e.g., lymphoma models) and include dose-response curves spanning clinical-relevant concentrations. Normalize results against positive controls (e.g., cyclophosphamide) and negative controls (vehicle-only treatments). Report statistical methods for IC50 calculations and account for batch variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic activation pathways be resolved across studies?

Methodological Answer: Conduct systematic reviews to identify methodological disparities (e.g., liver enzyme sources, incubation times). Use isotopic labeling to trace metabolic intermediates and validate pathways via in vivo models. Apply meta-analysis frameworks to reconcile discrepancies, as suggested in toxicological profile guidelines .

Q. What strategies optimize experimental design for studying this compound’s stereoisomer-specific activity?

Methodological Answer: Synthesize enantiomerically pure isomers via chiral catalysts and evaluate their pharmacokinetic profiles using compartmental modeling. Compare tumor suppression efficacy in xenograft models while controlling for hepatic metabolism rates. Reference PubMed’s isomer-specific publication gaps to justify novel hypotheses .

Q. How can researchers address reproducibility challenges in this compound’s preclinical data?

Methodological Answer: Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Share raw datasets (e.g., spectral files, dose-response curves) in public repositories and standardize reporting using templates from toxicological guidelines. Perform power analyses to ensure adequate sample sizes .

Q. What ethical and practical considerations apply when extrapolating this compound’s class-level data (organophosphates) to novel applications?

Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. Conduct supplemental literature searches on organophosphate toxicity and validate extrapolations via comparative in vitro assays. Prioritize in silico modeling (e.g., QSAR) to predict off-target effects before in vivo testing .

Contradiction Analysis & Innovation

Q. How should researchers interpret contradictory findings in this compound’s genotoxicity profiles?

Methodological Answer: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables (e.g., exposure duration, cell type). Use comet assays and γH2AX foci quantification to assess DNA damage objectively. Publish negative results to reduce publication bias .

Q. What computational tools are effective for predicting this compound’s drug-drug interactions in combination therapies?

Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to simulate interactions with CYP450 inhibitors/inducers. Validate predictions using co-culture systems (e.g., hepatocyte-cancer cell models) and high-throughput screening. Reference synthesis studies for physicochemical data inputs .

Data Presentation & Peer Review

Q. How can researchers ensure compliance with journal requirements when reporting this compound studies?

Methodological Answer: Structure manuscripts to separate primary findings (≤5 key experiments) from supplementary data (e.g., synthetic protocols, spectral libraries). Use IUPAC nomenclature consistently and avoid unvalidated abbreviations. Cite foundational studies on cyclophosphamide analogs to contextualize novelty .

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